Isoflindersiamine

Descripción general

Descripción

Isoflindersiamine is a furoquinoline alkaloid isolated from the plant Helietta parvifolia, which belongs to the Rutaceae family . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoflindersiamine can be synthesized through a series of chemical reactions involving the extraction of crude alkaloid fractions from plant material. The plant material is typically extracted using a soxhlet apparatus with petroleum ether, followed by exhaustive extraction with methanol . The methanol extract is then subjected to various chromatographic techniques to isolate this compound.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification process from Helietta parvifolia remains the primary method. This involves air-drying and milling the plant material, followed by solvent extraction and chromatographic separation .

Análisis De Reacciones Químicas

Types of Reactions: Isoflindersiamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction can produce reduced forms with different properties.

Aplicaciones Científicas De Investigación

Chemistry: Isoflindersiamine serves as a model compound for studying the chemical behavior of furoquinoline alkaloids.

Industry: this compound’s unique chemical properties make it a potential candidate for use in the development of new pharmaceuticals and other industrial applications.

Mecanismo De Acción

Isoflindersiamine is part of the furoquinoline alkaloid family, which includes other compounds such as flindersiamine, kokusaginine, and skimmianine . Compared to these similar compounds, this compound exhibits unique chemical properties and biological activities. For example, while flindersiamine and kokusaginine also show cytotoxic activity, this compound’s specific chemical structure may confer distinct advantages in terms of selectivity and potency .

Comparación Con Compuestos Similares

- Flindersiamine

- Kokusaginine

- Skimmianine

Actividad Biológica

Isoflindersiamine, a furoquinoline alkaloid, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, cytotoxic, and enzyme-inhibitory effects, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally related to other furoquinoline alkaloids and is primarily isolated from plants in the Rutaceae family. Its chemical structure allows it to interact with various biological targets, leading to its potential therapeutic applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it is effective against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacteria | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 40 |

| Streptococcus pyogenes | Gram-positive | 25 |

| Pseudomonas aeruginosa | Gram-negative | 50 |

These findings suggest that this compound has potential as a natural antimicrobial agent, particularly against resistant strains of bacteria.

Cytotoxic Activity

This compound has also been studied for its cytotoxic effects against various cancer cell lines. It shows promise as an anticancer agent, with studies indicating significant antiproliferative activity.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound against the A2780 human ovarian cancer cell line. The compound demonstrated an IC50 value of 20 μg/mL, indicating substantial potency in inhibiting cell proliferation.

Enzyme Inhibition

This compound acts as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases such as Alzheimer's. The ability to inhibit this enzyme suggests potential applications in treating cognitive disorders.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 (μg/mL) |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 15 |

The competitive inhibition observed with acetylcholinesterase indicates that this compound may enhance cholinergic transmission, offering a therapeutic avenue for conditions characterized by cholinergic deficits.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent across various domains, including antimicrobial and anticancer therapies. Future research should focus on elucidating the mechanisms underlying its biological effects and exploring its efficacy in clinical settings.

Further studies involving structural modifications may enhance its pharmacological profile, potentially leading to the development of new therapeutic agents derived from this promising compound.

Propiedades

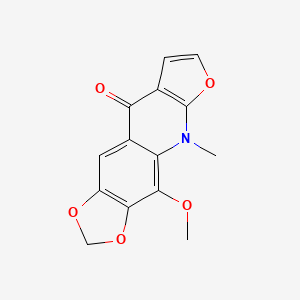

IUPAC Name |

16-methoxy-2-methyl-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),5,9,11(15)-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-15-10-8(11(16)7-3-4-18-14(7)15)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFLOCYGHFOIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2C(=O)C4=C1OC=C4)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159497 | |

| Record name | Isoflindersiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357-99-9 | |

| Record name | Isoflindersiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001357999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflindersiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.